methyl N-trimethylsilylcarbamate
Overview
Description
GJ103 sodium salt is a read-through compound that can induce the read-through of premature stop codons. This compound has shown potential in the research of genetic disorders caused by nonsense mutations . It is an active analog of GJ072 and has been used in various scientific studies due to its unique properties .
Mechanism of Action
Target of Action
Methyl N-Trimethylsilylcarbamate is a biochemical used in proteomics research
Mode of Action
It’s worth noting that carbamates, a class of compounds to which this compound belongs, often work by inhibiting enzymes, disrupting metabolic processes in organisms . More specific information about this compound’s interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways, often by inhibiting key enzymes The downstream effects of these disruptions can vary widely depending on the specific targets and organisms involved
Result of Action
As a biochemical used in proteomics research , it may have various effects depending on the specific context of its use
Preparation Methods
The preparation of GJ103 sodium salt involves synthetic routes that include the use of specific reagents and conditions. The compound is synthesized by reacting the appropriate precursors under controlled conditions to achieve the desired product. Industrial production methods involve scaling up the synthesis process while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
GJ103 sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GJ103 sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a read-through compound to study the effects of premature stop codons and their potential treatments.
Biology: It is used to investigate genetic disorders caused by nonsense mutations and to understand the underlying mechanisms.
Medicine: It has potential therapeutic applications in treating genetic disorders by inducing read-through of premature stop codons.
Industry: It is used in the development of new drugs and therapies for genetic disorders .
Comparison with Similar Compounds
GJ103 sodium salt is unique compared to other similar compounds due to its specific read-through activity and lower cytotoxicity. Similar compounds include:
GJ072: An active analog with similar read-through activity.
GJ106: Another analog with consistent activity in read-through assays.
GJ109: Demonstrates similar properties in inducing read-through.
GJ103 sodium salt stands out due to its effectiveness and lower cytotoxicity in various cell lines, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl N-trimethylsilylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2Si/c1-8-5(7)6-9(2,3)4/h1-4H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKSJRIXGQOQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316774 | |
Record name | methyl N-trimethylsilylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18147-09-6 | |
Record name | 18147-09-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl N-trimethylsilylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-trimethylsilylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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